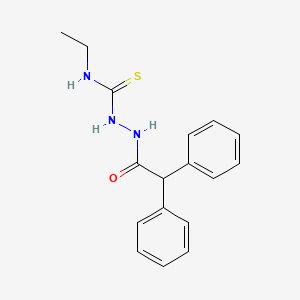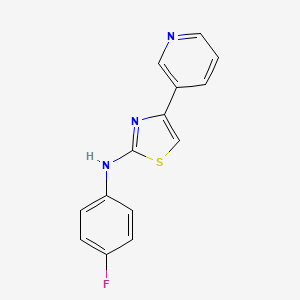
2-(2,2-DIPHENYLACETYL)-N-ETHYL-1-HYDRAZINECARBOTHIOAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-3-[(1-oxo-2,2-diphenylethyl)amino]thiourea is a diarylmethane.
科学的研究の応用
Organic Synthesis Applications
- Microwave Irradiation Technique : Thiourea derivatives have been synthesized using microwave irradiation, enhancing yields and efficiency. For example, derivatives like 1-ethyl-1-(2-hydroxy-ethyl)-3-naphthalen-1-yl-iourea show significant yield improvement with microwave techniques compared to traditional reflux methods (Ahyak et al., 2016).
- Conjugate Addition of Ketones : Primary amine-thiourea derivatives have been shown to be highly effective catalysts for the enantioselective addition of ketones to nitroalkenes, indicating their utility in asymmetric synthesis (Huang & Jacobsen, 2006).
Medicinal Chemistry Applications
- Antimicrobial and Antioxidant Activities : Certain thiourea derivatives demonstrate antimicrobial and antioxidant activities. For instance, some synthesized thiazolopyrimidine derivatives have shown moderate to good efficacy in these areas (Youssef & Amin, 2012).
- Antiradical and Anti-inflammatory Activities : Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates, a class of compounds synthesized through recyclization, have shown significant antiradical and anti-inflammatory properties (Zykova et al., 2016).
Material Science Applications
- Metal Ion Sensor : Thiourea compounds have been developed as ionophores for metal ion sensors, showing effective binding for specific metal ions like Hg²⁺ (Ngah et al., 2018).
- Polymorphism in Pharmaceuticals : Thiourea derivatives play a role in studying polymorphism in pharmaceutical compounds, which is crucial for understanding drug stability and efficacy (Vogt et al., 2013).
特性
分子式 |
C17H19N3OS |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
1-[(2,2-diphenylacetyl)amino]-3-ethylthiourea |
InChI |
InChI=1S/C17H19N3OS/c1-2-18-17(22)20-19-16(21)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,19,21)(H2,18,20,22) |
InChIキー |
QXYXJIFTKRIAAK-UHFFFAOYSA-N |
SMILES |
CCNC(=S)NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
CCNC(=S)NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B1225515.png)
![1-Butyl-2-[(1,3-dioxo-2-isoindolyl)methylthio]-5-benzimidazolesulfonamide](/img/structure/B1225520.png)
![N-[(3-acetylanilino)-sulfanylidenemethyl]-5-bromo-3-pyridinecarboxamide](/img/structure/B1225521.png)

![3-(1,3-Dioxo-2-isoindolyl)propanoic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester](/img/structure/B1225525.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B1225527.png)
![2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide](/img/structure/B1225531.png)
![6-chloro-N-[(6-chloro-5-imidazo[2,1-b]thiazolyl)-oxomethyl]-N-(5-chloro-2-pyridinyl)-5-imidazo[2,1-b]thiazolecarboxamide](/img/structure/B1225533.png)
![1-[4-(Difluoromethylthio)phenyl]-3-(phenylmethyl)thiourea](/img/structure/B1225534.png)
![3-Methoxy-2-naphthalenecarboxylic acid [2-(4-morpholinyl)-2-oxoethyl] ester](/img/structure/B1225535.png)
![ethyl N-[4-[(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)methyl]-2-oxochromen-7-yl]carbamate](/img/structure/B1225536.png)
![N,N-diethyl-3-[5-(ethylthio)-4-(phenylmethyl)-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B1225537.png)
![4-chloro-N-[3-[(3,5-dimethyl-4-isoxazolyl)methylthio]-2-quinoxalinyl]benzenesulfonamide](/img/structure/B1225538.png)
![2-(4-Methylphenyl)-1,9b-dihydropyrazolo[1,5-b]isoindol-5-one](/img/structure/B1225539.png)
